molecular formula C14H24N2O4 B11764106 tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11764106
M. Wt: 284.35 g/mol
InChI Key: HACOJUDPVUMKSA-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: Not explicitly provided; related identifiers include Chemspace ID CSCS00161107660 and MFCD31813823 ) is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core. Key structural attributes include:

  • Molecular formula: C₁₄H₂₄N₂O₄
  • Molecular weight: 284 Da
  • Stereochemistry: The (S)-configuration at the 3-methyl group distinguishes it from its enantiomer .
  • Functional groups: A tert-butyl carbamate protecting group, a ketone (5-oxo), and an ether (1-oxa) linkage.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl (3S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-10-9-19-14(11(17)15-10)5-7-16(8-6-14)12(18)20-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)/t10-/m0/s1

InChI Key

HACOJUDPVUMKSA-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Canonical SMILES

CC1COC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can be achieved through multiple synthetic routes. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . Another method utilizes the olefin metathesis reaction on a Grubbs catalyst, although this route is complex and expensive .

Industrial Production Methods:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1160247-07-3)
  • Molecular formula : C₁₃H₂₂N₂O₄
  • Molecular weight : 270.32 Da .
  • Key difference : Lacks the 3-methyl group, reducing steric hindrance and molecular weight.
  • Implications : Simplified structure may enhance solubility but reduce target-binding specificity compared to the methylated analogue .
tert-Butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1352925-95-1)
  • Molecular formula : C₂₀H₂₈N₂O₄
  • Molecular weight : 360.45 Da .
  • Key difference : Incorporates a benzyl group at position 4.
tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1179337-15-5)
  • Molecular formula : C₁₃H₂₂N₂O₃F₂
  • Molecular weight : 292.32 Da .
  • Key difference : Fluorine atoms at position 2 enhance electronegativity and metabolic stability.
  • Implications : Fluorination often improves pharmacokinetic properties, such as half-life, but may introduce synthetic challenges .

Enantiomeric and Stereochemical Variants

(R)-Enantiomer (CAS 1914989-01-7)
  • Molecular formula : C₁₄H₂₄N₂O₄
  • Molecular weight : 284 Da .
  • Key difference : (R)-configuration at the 3-methyl group.
  • Implications : Stereoisomerism can drastically alter interactions with chiral biological targets (e.g., enzymes or receptors), affecting efficacy and toxicity .

Functional Group Modifications

tert-Butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1646635-53-1)
  • Molecular formula : C₁₃H₂₂N₂O₄
  • Molecular weight : 270.32 Da .
  • Key difference : Ketone group at position 5 instead of 3.
  • Implications : Altered hydrogen-bonding capacity and conformational flexibility, influencing binding affinity in drug discovery .
(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1341192-02-6)
  • Molecular formula : C₁₅H₂₃F₃N₂O₃
  • Molecular weight : 336.35 Da .
  • Key difference : Trifluoromethyl group at position 5.
  • Implications : The CF₃ group enhances electron-withdrawing effects and bioavailability, making it suitable for CNS-targeting therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.